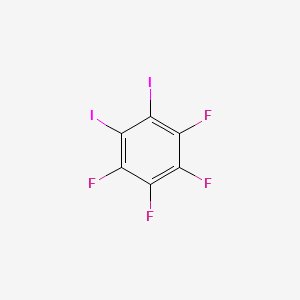

1,2-Diiodotetrafluorobenzene

Description

Significance of Perfluorinated Aromatic Compounds in Contemporary Chemical Research

Perfluorinated aromatic compounds, often referred to as perfluoroarenes, represent a significant class of molecules in modern chemical research. nih.gov These compounds, in which all hydrogen atoms on an aromatic ring are replaced by fluorine atoms, are widely utilized in materials science due to their high electron affinity and distinct intermolecular interactions. nih.govresearchgate.net The incorporation of fluorine into organic molecules can drastically alter their physical and chemical properties, including polarity, solubility, and lipophilicity. nih.gov Specifically, the high negative inductive effect of fluorine atoms leads to a decrease in the energy levels of molecular orbitals. nih.govresearchgate.net

This unique electronic nature makes perfluoroarenes valuable as electron-accepting organic materials. nih.govresearchgate.net Their applications are diverse, spanning from the development of advanced materials with unique electronic properties to their use in pharmaceuticals and crop-protection chemicals. researchgate.netsmolecule.com Fluorine-containing aromatics have been integrated into a range of drugs, including hypnotics, tranquilizers, and anti-inflammatory agents. researchgate.net Furthermore, emerging fields such as liquid crystals and positron emission tomography (PET) have found valuable applications for fluoroaromatics. researchgate.net The development of synthetic methods to create aromatic molecules with numerous C-F bonds is a crucial area of research, with perfluoroarenes being the ultimate target in this pursuit. researchgate.net The distinct properties conferred by fluorine often justify the increased costs associated with producing these specialized compounds. researchgate.net

Contextualization of 1,2-Diiodotetrafluorobenzene within Halogenated Arenes Research

Within the broad field of halogenated aromatic compounds, this compound (C₆F₄I₂) holds a specific and important position. It is an aromatic compound featuring a benzene (B151609) ring substituted with four fluorine atoms and two adjacent iodine atoms. smolecule.com This particular arrangement of substituents, especially the two vicinal iodine atoms, significantly influences its chemical reactivity and makes it a valuable tool in several research areas. smolecule.comscepscor.org

A primary area of its application is in supramolecular chemistry and crystal engineering, where it functions as a potent halogen bond donor. scepscor.orgoup.com Halogen bonding is a non-covalent interaction that has become an essential tool for organizing small molecules into larger, well-defined assemblies. scepscor.org this compound has been successfully used to form co-crystals with various halogen bond acceptors, demonstrating its utility in constructing new materials. scepscor.orgscispace.com For example, it has been used to create supramolecular double helices and to study the enhancement of luminescence in fluorescent molecules through cocrystal engineering. smolecule.com It also forms co-crystals with nitroxides and has been studied in conjunction with thiocarbonyl compounds to understand halogen-bonded complexes. smolecule.com

Furthermore, this compound serves as a key precursor in organic and organometallic synthesis. smolecule.comacs.org Its reaction with methyllithium (B1224462) yields dilithiotetrafluorobenzene, a versatile intermediate. smolecule.comsigmaaldrich.com It is also used in the synthesis of anionic homo- and heterometallic gold complexes, highlighting its role as a building block for complex organometallic structures. acs.orgresearchgate.net The compound's ability to participate in reactions leading to new organometallic compounds showcases its versatility as a synthon in chemical synthesis. smolecule.com

Historical Development of Research on Dihalo-substituted Perfluorobenzenes

Research into dihalo-substituted perfluorobenzenes has evolved from fundamental synthesis to their application in creating complex and functional chemical systems. The initial focus was on the preparation and characterization of these compounds. For instance, synthetic routes for this compound have been developed, including multi-step reactions starting from precursors like 1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene. smolecule.comchemicalbook.com

Following the establishment of synthetic methods, research shifted towards exploring the unique reactivity of these compounds. A significant area of investigation has been their use as precursors for organometallic reagents. The reaction of this compound and its analogue, 1,2-dibromotetrafluorobenzene, to form lithium intermediates and subsequently complex anionic gold compounds in the late 2000s demonstrates this progression. acs.orgresearchgate.net These studies revealed not only the synthetic utility of these dihalo-arenes but also uncovered interesting photophysical properties of the resulting metal complexes, such as luminescence that is influenced by the specific halogen (bromine vs. iodine) present on the aromatic ring. acs.orgresearchgate.net

More recently, the focus has expanded significantly into the realm of supramolecular chemistry and materials science. The ability of diiodotetrafluorobenzenes, including the 1,2-, 1,3-, and 1,4-isomers, to act as potent halogen bond donors has been systematically investigated. scepscor.orgclemson.edu This has led to their use in crystal engineering to construct co-crystals and complex supramolecular architectures with predictable structures and properties. scepscor.orgoup.comrsc.org Research has demonstrated the formation of robust halogen bonds with various electron donors like oxygen, nitrogen, and sulfur atoms, solidifying the role of dihalo-substituted perfluorobenzenes as fundamental building blocks in the design of advanced materials. scepscor.orgoup.comresearchgate.net

Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | smolecule.comnist.govnih.govthermofisher.com |

| CAS Number | 2708-97-6 | smolecule.comsigmaaldrich.comnist.govthermofisher.com |

| Molecular Formula | C₆F₄I₂ | smolecule.comsigmaaldrich.comnist.govthermofisher.com |

| Molecular Weight | 401.87 g/mol | smolecule.comsigmaaldrich.comnist.govnih.gov |

| Melting Point | 49-50 °C | sigmaaldrich.comjk-sci.com |

| Appearance | White to off-white crystalline powder or crystals | thermofisher.com |

| InChI Key | JQBYIZAYQMMVTO-UHFFFAOYSA-N | smolecule.comsigmaaldrich.comnist.govthermofisher.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrafluoro-5,6-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYIZAYQMMVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181552 | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-97-6 | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2708-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBA9AD5ZEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Diiodotetrafluorobenzene

Multi-step Synthetic Routes to 1,2-Diiodotetrafluorobenzene

The synthesis of this compound is a non-trivial process that requires precise control over reaction conditions to achieve the desired regioselectivity. Various strategies have been developed, leveraging different precursors and reaction types to install the two iodine atoms adjacent to one another on the perfluorinated ring.

High-Temperature Transformations of Halogenated Fluorocarbons

High-temperature reactions represent one avenue for the synthesis of fluorinated aromatic compounds. These processes often involve the pyrolysis or catalyzed gas-phase reaction of more complex halogenated fluorocarbons to yield simpler, stable aromatic structures. While specific high-temperature routes directly yielding this compound are not extensively detailed in readily available literature, the general principle involves the transformation of polychlorinated or polybrominated fluorocarbons at elevated temperatures. Such reactions can lead to the formation of cyclic precursors which can then be subjected to further functionalization, including iodination. For instance, high-temperature oxychlorination of simple hydrocarbons can produce chlorinated benzenes, which serve as foundational precursors for subsequent halogen exchange and functionalization reactions.

Catalytic Hydrogenation Pathways in this compound Synthesis

Catalytic hydrogenation is a powerful tool in organic synthesis, typically employed for the reduction of unsaturated bonds or the removal of certain functional groups. In the context of synthesizing this compound, its role is primarily in the preparation of the necessary precursors rather than in the final iodination steps. Specifically, catalytic hydrodehalogenation—the replacement of a halogen atom with a hydrogen atom—can be used to synthesize the tetrafluorobenzene starting material from more heavily halogenated feedstocks.

For example, polychlorofluorobenzenes can be selectively de-chlorinated using catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) under mild conditions (1 atm H₂, ambient temperature) to yield polyfluorinated benzenes. nih.gov This hydrodehalogenation process is crucial for obtaining the tetrafluorobenzene core, which is the direct precursor for subsequent iodination strategies. The process relies on the catalytic activation of hydrogen gas to replace more labile halogens (like chlorine or bromine) while leaving the stronger carbon-fluorine bonds intact.

| Catalyst System | Substrate Type | Product | Reaction Type |

| Rh/Al₂O₃, H₂ | Polyfluorinated/Polychlorinated Benzenes | Polyfluorinated Benzenes | Hydrodehalogenation |

| Palladium on Carbon (Pd/C), H₂ | Halogenated Aromatics | Dehalogenated Aromatics | Hydrogenolysis |

Directed Iodination Strategies for Perfluorinated Arenes

The most direct and commonly employed method for synthesizing this compound is the electrophilic iodination of a tetrafluorobenzene precursor. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making electrophilic substitution challenging. Therefore, this approach requires potent iodinating agents and often the use of a Lewis acid catalyst to enhance the electrophilicity of the iodine source.

Typical reaction pathways include the direct iodination of 1,2,3,4-tetrafluorobenzene. To achieve the desired 1,2-disubstitution pattern with good regioselectivity, a sequential or stepwise approach is often preferred. nih.gov In such a strategy, 1-iodotetrafluorobenzene is first synthesized, and the directing effect of the initial iodine substituent guides the second iodination to the adjacent, ortho position. The optimal temperature for these reactions is generally maintained between 80-100°C to provide sufficient activation energy while preserving selectivity. nih.gov

Table of Common Iodination Reagents and Conditions

| Iodinating Agent | Catalyst/Conditions | Precursor | Key Feature |

|---|---|---|---|

| Iodine (I₂) / Fuming H₂SO₄ | Heat (80-100°C) | Tetrafluorobenzene | Strong electrophilic conditions required |

| N-Iodosuccinimide (NIS) | Lewis Acid (e.g., BF₃·OEt₂) | Tetrafluorobenzene | Milder, selective iodination |

Precursor Chemistry and Derivative Synthesis Utilizing this compound

Beyond its synthesis, this compound is a valuable precursor for creating other highly reactive intermediates and complex organometallic compounds. The two carbon-iodine bonds are key reaction sites for metal-halogen exchange and subsequent derivatization.

Formation of Organolithium Intermediates (e.g., Dilithiotetrafluorobenzene)

One of the most important applications of this compound is its use in generating the corresponding organolithium reagent. Through a halogen-metal exchange reaction, the iodine atoms can be replaced by lithium. Treating this compound with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li) or n-butyllithium (n-BuLi), at low temperatures (typically -78°C in an ether solvent) results in the formation of 1,2-dilithiotetrafluorobenzene.

This dilithio intermediate is a powerful synthetic tool. As a strong nucleophile and base, it can react with a wide array of electrophiles to introduce new functional groups onto the perfluorinated ring, serving as a building block for more complex fluorinated molecules.

Reaction with Group V Halides for Organometallic Compound Synthesis

The 1,2-dilithiotetrafluorobenzene intermediate is particularly useful for the synthesis of organometallic compounds containing main group elements. Specifically, it can react with halides of Group V elements (phosphorus, arsenic, antimony) to form new carbon-element bonds.

For instance, the reaction of a dilithiated fluoroaromatic species with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), is a standard method for synthesizing fluorinated arylphosphines. While direct literature detailing the reaction of 1,2-dilithiotetrafluorobenzene with PCl₃ is sparse, analogous reactions are well-established. For example, the reaction of other lithiated fluoroarenes with PCl₃ leads to the formation of tertiary fluoroarylphosphines. These compounds are of significant interest as ligands for transition metal catalysts used in various chemical transformations.

Similarly, reactions with arsenic trichloride (AsCl₃) can be expected to yield fluoroarylarsines. These reactions provide a pathway to novel organoarsenic compounds with potential applications in materials science and catalysis. Antimony halides, such as antimony pentachloride (SbCl₅), are known to be strong Lewis acids and can participate in complex formation and halogen exchange reactions. researchgate.net The reaction of the highly nucleophilic dilithio intermediate with such halides would likely lead to the formation of organoantimony compounds, expanding the range of known perfluoroaryl organometallics.

Halogen Bonding Interactions Involving 1,2 Diiodotetrafluorobenzene

Fundamental Principles of Halogen Bonding in Perfluoroiodoarenes

Halogen bonding (XB) is a noncovalent interaction that occurs between an electron-deficient region on a halogen atom (the σ-hole) and an electron-rich site on another molecule. jyu.fiwikipedia.org This interaction is analogous to the more familiar hydrogen bond, with the halogen atom acting as a Lewis acid (electron acceptor) and a Lewis base (electron donor) providing the nucleophilic region. jyu.fiacs.org In perfluoroiodoarenes, such as 1,2-diiodotetrafluorobenzene, the principles of halogen bonding are particularly pronounced due to the unique electronic environment created by the fluorine and iodine substituents on the aromatic ring.

Electrophilic Nature of Iodine in this compound

In the context of halogen bonding, the iodine atom in this compound functions as an electrophilic species, or a halogen bond donor. wiley-vch.de The electron density around a covalently bonded iodine atom is anisotropically distributed. acs.org This results in a region of lower electron density, and consequently a positive electrostatic potential, located on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. acs.orgwikipedia.orgyoutube.com This region of positive potential is referred to as a "sigma-hole" (σ-hole). jyu.fiacs.org

The formation of this σ-hole is the basis for the electrophilic character of the iodine atom, allowing it to engage in attractive electrostatic interactions with nucleophilic regions (Lewis bases) such as lone pairs on nitrogen, oxygen, or sulfur atoms. wikipedia.orgacs.org The strength of the halogen bond generally follows the trend I > Br > Cl > F, which correlates with the increasing size and polarizability of the halogen atom, as well as the magnitude of the σ-hole. acs.orgoup.com In this compound, the iodine atoms possess significant σ-holes, making them potent halogen bond donors. acs.orgacs.org

Role of Fluorine Substituents in Enhancing Sigma-Hole Interactions

The presence of highly electronegative fluorine atoms on the benzene (B151609) ring plays a crucial role in modulating the halogen bonding capability of this compound. oup.comnih.gov The fluorine atoms act as strong electron-withdrawing groups, pulling electron density away from the aromatic ring and, by extension, from the covalently bonded iodine atoms. acs.orgyoutube.com

This inductive effect significantly depletes the electron density on the iodine atoms, which in turn enhances the magnitude of the positive electrostatic potential of the σ-hole. acs.orgoup.comacs.org A more positive σ-hole leads to a stronger electrostatic attraction with a Lewis base, resulting in a more robust and directional halogen bond. wiley-vch.dewikipedia.org Consequently, perfluorinated iodobenzenes like this compound are considered ideal and powerful halogen-bonding donors, forming strong and predictable interactions that are useful in crystal engineering and supramolecular chemistry. acs.orgoup.com

Halogen Bonding with Neutral Electron Donors

This compound readily forms halogen-bonded complexes with a variety of neutral electron donors. These donors typically possess atoms with available lone pairs of electrons, such as nitrogen, oxygen, and sulfur, which can act as halogen bond acceptors. nih.gov The specific geometry and stoichiometry of the resulting supramolecular structures are dictated by the nature of the donor and the directional properties of the C-I···Y interaction (where Y is the electron-donating atom). ucr.edunih.gov

Interactions with Thiocarbonyl Compounds

The interactions between this compound (as the XB donor) and various thiocarbonyl compounds (as the XB acceptors) have been systematically studied using single-crystal X-ray diffraction. acs.orgucr.eduresearchgate.net These studies reveal the formation of strong and specific C-I···S halogen bonds. The lengths of these I···S contacts are consistently shorter than the sum of the van der Waals radii of iodine and sulfur, and the C-I···S angles are typically close to linear (approaching 180°), confirming the presence of significant halogen bonding interactions. acs.orgucr.eduresearchgate.net The different orientation of the iodine atoms in this compound, compared to its 1,4-isomer, often leads to the formation of zigzag-type chain structures in the solid state. jyu.fiacs.org

Crystallization studies of this compound with a selection of thiocarbonyl acceptors have demonstrated the formation of co-crystals with varying stoichiometric ratios. The observed ratios between the halogen bond donor (this compound) and the thiocarbonyl acceptor are commonly 1:1, 2:1, and 1:2. jyu.fiacs.orgucr.eduresearchgate.net The specific ratio and the resulting crystal packing are influenced by factors such as the size and shape of the acceptor molecule. ucr.eduresearchgate.net

Below is a table summarizing the observed stoichiometric ratios and key halogen bond parameters for several complexes formed between this compound (Donor A) and various thiocarbonyl acceptors.

| Complex ID | Acceptor | Donor/Acceptor Ratio | I···S Distance (Å) | C-I···S Angle (°) |

| 2A¹ | Imidazolidine-2-thione | 1:1 | 3.295 | 175.7 |

| 2A² | Imidazolidine-2-thione | 1:2 | 3.424 | 174.5 |

| 4A | N-Methyl-2-mercaptobenzimidazole | 1:1 | 3.230 | 173.8 |

| 7A | N,N'-Dimethylthiourea | 2:1 | 3.29 - 3.33 | 168.1 - 177.3 |

| 8A | N,N,N',N'-Tetramethylthiourea | 1:1 | 3.339 | 176.6 |

| 16A | 1,3-Thiazolidine-2-thione | 1:1 | 3.210 | 176.0 |

Data compiled from studies on halogen bonding between this compound and thiocarbonyl compounds. researchgate.netresearchgate.net

A significant finding in the study of complexes between this compound and thiocarbonyl compounds is the ability of a single sulfur atom to act as a multiple halogen bond acceptor. acs.orgucr.eduresearchgate.net The sulfur atom in a thiocarbonyl group has two lone pairs of electrons in its valence p orbitals, making it capable of accepting more than one halogen bond simultaneously. acs.org This is in contrast to typical nitrogen-based acceptors, which usually form only one halogen bond per nitrogen atom. acs.org

Experimental evidence from crystal structures shows that one sulfur atom can accept one, two, or even four simultaneous halogen bonds from adjacent this compound molecules. acs.orgucr.eduresearchgate.net This multidentate acceptor capability allows for the construction of complex and higher-dimensional supramolecular networks. The geometry around the sulfur atom is also remarkably flexible, with the halogen bond acceptor angle showing the ability to vary by more than 35 degrees. acs.orgucr.eduresearchgate.net This flexibility allows the sulfur atom to adapt to different crystal packing requirements. acs.org

Solid-State Packing Influences on Complex Formation

The solid-state packing of complexes involving this compound (1,2-DITFB) is significantly influenced by the nature of the halogen bond acceptor molecule. The orientation of the iodine atoms in 1,2-DITFB predisposes its complexes to form zigzag-type chains, a recurring motif in its crystal structures. The size and type of the acceptor molecule can greatly affect the final solid-state arrangement.

For instance, in co-crystals with thiocarbonyl compounds, the different orientation of iodine atoms in 1,2-DITFB, compared to its 1,4-isomer, drives the formation of these characteristic zigzag chains. A more complex example is seen in the co-crystal with 2,2′-bi(1,8-naphthyridine), where strong, bifurcated C–I···(N,N) halogen bonds are the primary driving force for the assembly. These interactions compel the 2,2′-bi(1,8-naphthyridine) molecules, which typically adopt a herringbone packing arrangement, into a face-to-face π···π stacking pattern, leading to the formation of unique supramolecular double helices.

Halogen Bonding with Nitroxide Donors

1,2-DITFB readily forms co-crystals with nitroxide radicals, demonstrating the utility of halogen bonding in constructing organic spin systems. An important example is its interaction with the isoindoline (B1297411) nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), which can be achieved through vapor phase assembly, a method suitable when solution-state crystallization is problematic.

Formation of Cyclic Tetrameric Assemblies

The co-crystallization of 1,2-DITFB with TMIO results in the formation of a discrete 2:2 cyclic tetramer with the structure (TMIO)₂·(1,2-DITFB)₂. This assembly is formed through specific halogen bonds between the iodine atoms of 1,2-DITFB and the oxygen atoms of the nitroxide. Single-crystal X-ray diffraction has been used to confirm this tetrameric structure.

Novel Halogen Bonding Motifs (e.g., Oxygen Accepting Multiple Halogen Bonds)

A novel halogen bonding motif is observed in the (TMIO)₂·(1,2-DITFB)₂ complex, where each oxygen atom of the nitroxide group acts as an acceptor for two separate halogen bonds. This is a significant finding as it demonstrates the capacity of a single oxygen atom to participate in multiple halogen bonding interactions simultaneously, expanding the possibilities for designing complex supramolecular architectures.

Interactions with Aromatic Nitrogen-Containing Heterocycles

1,2-DITFB forms well-defined co-crystals with aromatic nitrogen-containing heterocycles, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). These interactions are fundamental in crystal engineering for creating predictable supramolecular topologies.

Supramolecular Connectivity and Chain Formation

The interaction between 1,2-DITFB and DABCO typically yields a co-crystal with the formula [(1,2-DITFB)₂DABCO]. In another instance, when co-crystallized with 2,2′-bi(1,8-naphthyridine), 1,2-DITFB forms bifurcated iodine bonds that, in conjunction with π···π stacking interactions, assemble into supramolecular double helices. The formation of these ordered structures is guided by the directional nature of the halogen bonds.

| Complex | Supramolecular Motif | Interacting Moiety | Ref. |

| [(1,2-DITFB)₂DABCO] | Chain | 1,4-diazabicyclo[2.2.2]octane | |

| (1,2-DITFB) with 2,2′-bi(1,8-naphthyridine) | Double Helix | 2,2′-bi(1,8-naphthyridine) |

Menshutkin Reaction Facilitated Co-crystallization

An interesting development in the co-crystallization of 1,2-DITFB is the use of the Menshutkin reaction to control the assembly of halogen-bonded structures. When crystallization is performed in a dichloromethane (B109758) solution with DABCO, the solvent reacts with the amine to generate quaternary ammonium (B1175870) cations (DABCO–CH₂Cl) and chloride anions in situ.

This controlled production of chloride ions facilitates the crystallization of a new halogen-bonded network, DABCO–CH₂Cl[(1,2-DITFB)Cl]. In this structure, charge-assisted C–I···Cl⁻ halogen bonds propagate to form zigzag chains. This method has proven versatile; substituting DABCO with triethylamine (B128534) (TEA) in the presence of 1,2-DITFB and dichloromethane yields (TEA-CH₂Cl)₃[(1,2-DITFB)Cl₃]·4(H₂O), which forms a 2D supramolecular network through mixed halogen and hydrogen bonds.

| Reactants | Solvent | Resulting Cation | Resulting Anion | Supramolecular Structure | Ref. |

| 1,2-DITFB, DABCO | Dichloromethane | DABCO–CH₂Cl⁺ | Cl⁻ | Zigzag chains | |

| 1,2-DITFB, TEA | Dichloromethane | TEA-CH₂Cl⁺ | Cl⁻ | 2D network |

Charge-Assisted Halogen Bonds

In the realm of crystal engineering, charge-assisted halogen bonds are a powerful tool for constructing supramolecular architectures. Cocrystallization of this compound with halopyridinium salts, such as 3-chloro- and 3-bromopyridinium chlorides and bromides, provides insight into these interactions. In these systems, dominant interactions include charge-assisted hydrogen bonds between the halopyridinium cations and halide anions, as well as halogen bonds between the iodine atoms of this compound and the halide ions. nih.gov

For instance, in cocrystals formed with 3-halopyridinium chlorides, the chloride ions participate in halogen bonds with the iodine atoms of this compound. Simultaneously, halogen bonds are observed between the chlorine or bromine atom of the halopyridinium cation and the chloride ion. These cation-anion halogen bonds (e.g., Cl···Cl⁻ and Br···Cl⁻) are relatively weak but complement the more dominant N⁺–H···Cl⁻ charge-assisted hydrogen bonds. nih.gov This interplay highlights the role of charge in modulating the strength and geometry of halogen bonding interactions within a crystalline lattice.

Halogen Bonding with Anionic Acceptors

Anionic species are particularly effective halogen bond acceptors due to their high electron density, which enhances their Lewis basicity compared to neutral molecules. oup.com this compound has been shown to form strong halogen bonds with a variety of anionic acceptors, most notably halide anions. oup.comacs.org Theoretical and experimental studies have focused on understanding the nature and strength of these interactions, which are fundamental to anion recognition and the construction of complex supramolecular assemblies. acs.orgnih.gov The interactions can be described as X⁺ᵟ···X⁻ and X⁺ᵟ···X⁻···X⁺ᵟ, where the halide anion acts as the Lewis base center, bridging one or two diiodotetrafluorobenzene molecules. acs.org

Interactions with Halide Anions (F⁻, Cl⁻, Br⁻, I⁻)

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to analyze the complexes formed between this compound and the full range of halide anions: fluoride (F⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). acs.org These calculations reveal the formation of strong halogen bonds between the electrophilic iodine atoms of the diiodotetrafluorobenzene and the electron-rich halide anions. The electron-withdrawing fluorine atoms on the benzene ring enhance the Lewis acidity of the iodine atoms, making them potent halogen bond donors. acs.orgsemanticscholar.org The geometry of these interactions is typically linear, aligning with the directional nature of the σ-hole on the iodine atom. acs.org

Influence of Halide Anion Identity on Interaction Strength

The identity of the halide anion has a pronounced effect on the strength of the resulting halogen bond. acs.org Computational analyses show a clear trend where the interaction strength decreases as the size of the anion increases. The observed order of interaction strength is F⁻ > Cl⁻ > Br⁻ > I⁻. acs.org This trend is attributed to the higher charge density and more negative electrostatic potential of the smaller fluoride anion, which leads to a stronger electrostatic attraction with the iodine's σ-hole. acs.orgpolimi.it

The interaction energies, calculated at the ωB97XD/aug-cc-pVTZ level, quantify this effect. For example, the interaction energy for the this compound-fluoride complex (1,2-DITFB-F⁻) is significantly more negative (stronger) than that for the corresponding iodide complex (1,2-DITFB-I⁻). acs.org This is accompanied by a corresponding trend in intermolecular distances, where shorter I···X⁻ distances are observed for the stronger interactions. acs.org

| Complex | Eint (kcal/mol) | dI···X⁻ (Å) |

|---|---|---|

| 1,2-DITFB-F⁻ | -48.9 | 2.516 |

| 1,2-DITFB-Cl⁻ | -28.5 | 3.011 |

| 1,2-DITFB-Br⁻ | -24.9 | 3.176 |

| 1,2-DITFB-I⁻ | -20.9 | 3.419 |

| 1,4-DITFB-F⁻ | -49.4 | 2.508 |

| 1,4-DITFB-Cl⁻ | -28.9 | 3.001 |

| 1,4-DITFB-Br⁻ | -24.9 | 3.172 |

| 1,4-DITFB-I⁻ | -20.9 | 3.415 |

Data sourced from theoretical calculations on diiodotetrafluorobenzene-halide complexes. acs.org

Non-additivity of Interaction Energies in Multi-component Complexes

When a halide anion interacts with two this compound molecules simultaneously, forming a C₆F₄I₂-X⁻-C₆F₄I₂ complex, the total interaction energy is not simply the sum of two individual interactions. acs.org This phenomenon, known as non-additivity, indicates a degree of cooperativity or anticooperativity between the two halogen bonds. acs.orgnih.gov

For instance, the absolute interaction energy for a complex containing two 1,4-diiodotetrafluorobenzene (B1199613) molecules and a fluoride anion, (1,4-DITFB)₂-F⁻, is 67.4 kcal/mol. This value is not double the interaction energy of the single 1,4-DITFB-F⁻ complex, which is 49.4 kcal/mol. acs.org This deviation from simple additivity suggests that the formation of the first halogen bond influences the electronic properties of the halide anion, thereby affecting the strength of the second halogen bond. nih.gov

Covalent Character in Strong Halogen Bonds

The strong halogen bonds formed between this compound and halide anions exhibit characteristics that suggest a degree of covalent character. acs.org While halogen bonds are primarily non-covalent, very strong interactions, particularly those involving charged species, can blur the line between non-covalent and covalent bonding. acs.org Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), support the presence of covalent contributions in these strong C-I···X⁻ interactions. acs.org The nature of these bonds can be understood in the context of a polarized three-center four-electron (3c-4e) bond, where the interaction is more complex than a simple electrostatic attraction.

Cooperativity and Competition of Non-covalent Interactions in this compound Systems

The supramolecular assemblies of this compound are often governed by a complex interplay of multiple non-covalent interactions. Halogen bonds can act in concert with other forces like hydrogen bonds and π-π stacking, a phenomenon known as cooperativity, or they can compete for the same interaction sites. researchgate.netucr.eduacs.org

Similarly, in systems involving aromatic acceptors, halogen bonds can coexist with π-π stacking or C-H···F contacts. researchgate.net The formation of bifurcated halogen bonds, where one iodine atom interacts with two acceptor atoms simultaneously, further illustrates the complexity of these systems. mdpi.com The final solid-state architecture is a result of the energetic balance between all competing and cooperating non-covalent interactions, leading to a diverse range of structural motifs. researchgate.netnih.gov

Synergistic Effects of Halogen and Hydrogen Bonding

The interplay between halogen and hydrogen bonding in co-crystals containing this compound can direct the assembly of intricate and robust supramolecular architectures. The combination of these two directional, non-covalent interactions allows for a higher degree of control over the final solid-state structure. Research has shown that these interactions can operate cooperatively to stabilize crystal packing.

In co-crystals formed between this compound and 3-halopyridinium halides, a clear synergy between charge-assisted hydrogen bonds and halogen bonds is observed. nih.gov The dominant interactions in these ionic co-crystals are the N⁺–H···X⁻ hydrogen bonds between the halopyridinium cation and the halide anion (X⁻ = Cl⁻, Br⁻), and the C–I···X⁻ halogen bonds between the this compound and the same anion. nih.gov The halide anion in these structures acts as a bridge, simultaneously accepting a hydrogen bond and one or more halogen bonds, thus linking the different components into a cohesive network. nih.gov

For instance, in the co-crystal structure of (BrpyHCl)₂(12tfib), where BrpyH is the 3-bromopyridinium cation and 12tfib is this compound, the chloride ions are involved in both N⁺–H···Cl⁻ hydrogen bonds and C–I···Cl⁻ halogen bonds. nih.gov This demonstrates the ability of a single acceptor to participate in multiple types of non-covalent interactions, a key principle in synergistic supramolecular assembly.

Similarly, studies with thiocarbonyl compounds have demonstrated halogen and hydrogen bond cooperativity in complexes with this compound. researchgate.netacs.org In the co-crystal of this compound with imidazolidine-2-thione, a longer C–I···S halogen bond is accompanied by a cooperative N–H···I hydrogen bond. acs.org This indicates that even weaker hydrogen bonds can play a significant role in modulating the primary halogen-bonded assembly. acs.org

The geometric parameters of these interactions, as determined by X-ray crystallography, provide quantitative evidence of their nature and strength.

| Co-crystal Components | Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |

|---|---|---|---|

| (ClpyHCl)₂(1,2-DITFB) | C–I···Cl⁻ (Halogen Bond) | Data not specified | Data not specified |

| (ClpyHCl)₂(1,2-DITFB) | N⁺–H···Cl⁻ (Hydrogen Bond) | Data not specified | Data not specified |

| (BrpyHCl)₂(1,2-DITFB) | C–I···Cl⁻ (Halogen Bond) | Data not specified | Data not specified |

| (BrpyHCl)₂(1,2-DITFB) | N⁺–H···Cl⁻ (Hydrogen Bond) | Data not specified | Data not specified |

| (ClpyHBr)₂(1,2-DITFB) | C–I···Br⁻ (Halogen Bond) | Data not specified | Data not specified |

| (ClpyHBr)₂(1,2-DITFB) | N⁺–H···Br⁻ (Hydrogen Bond) | Data not specified | Data not specified |

Halogen Bond-π Interactions

Halogen bonds are not limited to interactions with lone-pair-donating heteroatoms; they can also be formed with the diffuse electron density of π-systems, such as those in aromatic rings. These halogen bond-π (C–I···π) interactions are crucial in the assembly of supramolecular structures, particularly when traditional Lewis base acceptors are absent or sterically inaccessible.

A significant example of halogen bonding influencing π-interactions is found in the co-crystal of this compound and 2,2′-bi(1,8-naphthyridine). mdpi.com In this structure, strong, bifurcated C–I···N halogen bonds are the primary drivers of assembly. These interactions force the 2,2′-bi(1,8-naphthyridine) molecules, which would typically adopt a herringbone packing arrangement, into a face-to-face π···π stacking pattern. mdpi.com This demonstrates that halogen bonding can be a powerful tool to control and modify π-stacking arrangements, which is critical for designing materials with specific electronic or optical properties. The interaction energy of the π···π stacking between two 2,2′-bi(1,8-naphthyridine) molecules was calculated to be -16.47 kcal/mol, indicating a very strong interaction facilitated by the halogen-bond-driven geometry. mdpi.com

The bifurcated iodine bonds in this system have calculated interaction energies of -10.09 and -10.67 kcal/mol, highlighting their strength and importance in the formation of the resulting supramolecular double helices. mdpi.com While many studies of C–I···π interactions have focused on the 1,4-isomer of diiodotetrafluorobenzene due to its linear geometry, the principles extend to the 1,2-isomer. oup.com For example, with the 1,4-isomer, co-crystals with polycyclic aromatic hydrocarbons like biphenyl, naphthalene, and phenanthrene are formed primarily through C–I···π halogen bonds. oup.com In these cases, the aromatic hydrocarbon acts as the π-type halogen bond acceptor. oup.com This establishes that π-systems are viable and effective acceptors for the iodine atoms of diiodotetrafluorobenzene molecules.

| Interaction Type | Interacting Molecules | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Bifurcated Halogen Bond | 1,2-DITFB and 2,2′-bi(1,8-naphthyridine) | -10.09 |

| Bifurcated Halogen Bond | 1,2-DITFB and 2,2′-bi(1,8-naphthyridine) | -10.67 |

| π···π Stacking | 2,2′-bi(1,8-naphthyridine) and 2,2′-bi(1,8-naphthyridine) | -16.47 |

| π···π Stacking | 1,2-DITFB and 1,2-DITFB | -7.16 |

| π···π Stacking | 1,2-DITFB and 1,2-DITFB | -7.37 |

Supramolecular Chemistry and Crystal Engineering with 1,2 Diiodotetrafluorobenzene

Design Principles for Halogen-Bonded Architectures

The field of crystal engineering leverages non-covalent interactions to construct novel supramolecular assemblies with desired structures and functions. nih.govoup.com Halogen bonding, a highly directional and specific interaction between an electrophilic region on a halogen atom and a nucleophilic site, has emerged as a powerful tool for designing and controlling the structure of molecular cocrystals. rsc.orgnih.gov The strength of a halogen bond can be enhanced by the presence of electron-withdrawing groups on the donor molecule. nih.govoup.com Consequently, perfluorinated iodobenzenes, such as 1,2-diiodotetrafluorobenzene, are considered ideal halogen-bond donors due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the iodine atoms. nih.govoup.com This strategic functionalization provides a robust and reliable method for directing molecular self-assembly. nih.gov

This compound (1,2-DITFB) is a "ditopic" halogen bond donor, meaning it possesses two iodine atoms that can simultaneously or independently engage in halogen bonding with electron-rich "acceptor" molecules. nsf.gov The adjacent positioning of the two iodine atoms allows for the formation of unique structural motifs, such as zigzag-type chains when co-crystallized with thiocarbonyl acceptors. acs.orgucr.edu This contrasts with the more linear arrangements often formed by its isomer, 1,4-diiodotetrafluorobenzene (B1199613). acs.orgrsc.org

The versatility of 1,2-DITFB as a ditopic donor is demonstrated in its ability to form cocrystals with a wide array of halogen-bond acceptors. It readily forms C–I···N halogen bonds with nitrogen-containing heterocycles and C–I···S bonds with thiocarbonyl compounds. nsf.govacs.orgucr.edu In some cases, it can form bifurcated halogen bonds, where a single iodine atom interacts with two acceptor sites simultaneously, as seen in its cocrystal with 2,2′-bi(1,8-naphthyridine). mdpi.com This capacity to form multiple, directed interactions makes 1,2-DITFB a valuable building block for constructing elaborate supramolecular architectures. nih.govnsf.gov

The use of multicomponent systems, such as cocrystals, provides a significant advantage over single-component crystals for regulating molecular arrangements and the resulting physicochemical properties. nih.govoup.com By carefully selecting the halogen bond acceptors to pair with 1,2-DITFB, it is possible to exert precise control over the solid-state assembly. nih.gov For instance, the ditopic nature of 1,2-DITFB can be used to pre-organize molecules in the solid state for specific reactions. When co-crystallized with trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene, the resulting halogen-bonded assembly orients the acceptor molecules in such a way that they undergo a quantitative and stereospecific [2+2] photodimerization upon UV irradiation. nsf.gov

Furthermore, co-crystallization with 1,2-DITFB can profoundly alter the photophysical properties of materials. researchgate.net A key application is the induction of phosphorescence in fluorescent molecules. rsc.orgrsc.org The heavy iodine atoms of 1,2-DITFB exert a "heavy-atom effect," which enhances spin-orbit coupling in the acceptor molecule and facilitates the normally forbidden transition from the excited triplet state to the ground state, resulting in phosphorescence. rsc.orgrsc.org The specific arrangement and interactions within the cocrystal modulate the energy levels of the excited states, allowing for the tuning of luminescent properties. rsc.orgresearchgate.netrsc.org This strategy has been effectively used to create new phosphorescent materials from polycyclic aromatic hydrocarbons. rsc.orgrsc.org

Cocrystal Formation and Structural Diversity

Cocrystallization is a widely used strategy to modify the solid-state properties of molecules, creating new materials with unique characteristics. mdpi.comrsc.org this compound has been shown to form a diverse range of cocrystals with various partner molecules, driven primarily by C–I···N, C–I···S, and C–I···π halogen bonds. nsf.govacs.orgucr.edu The resulting supramolecular architectures can range from discrete, finite assemblies to infinite one-dimensional chains and two- or three-dimensional networks. nih.govnih.gov The stoichiometry of the components can also be varied, offering another layer of control over the final structure and properties. acs.orgscholaris.ca

Polycyclic aromatic hydrocarbons (PAHs), which are typically fluorescent, can be engineered to become strongly phosphorescent through co-crystallization with diiodotetrafluorobenzenes. rsc.orgrsc.orgcapes.gov.br A notable example is the supramolecular cocrystal formed between pyrene (B120774) and this compound. rsc.orgrsc.org In this system, the 1,2-DITFB molecules serve a dual role: they act as a "solid-solvent" or isolator, preventing the pyrene molecules from aggregating, which would otherwise quench luminescence. rsc.org Simultaneously, they function as the heavy-atom effect agent that induces strong phosphorescence from the pyrene. rsc.orgrsc.org

In its pure crystalline form, pyrene exhibits fluorescence, but phosphorescence is difficult to observe because the transition from the first excited triplet state (T₁) to the ground state (S₀) is spin-forbidden. rsc.org The introduction of 1,2-DITFB into the crystal lattice dramatically alters this behavior. rsc.org The cocrystal of pyrene and 1,2-DITFB displays strong phosphorescence, even at room temperature. rsc.orgrsc.org This induced phosphorescence is a direct result of the external heavy-atom effect from the iodine atoms of 1,2-DITFB. rsc.org The specific local molecular environment created by the 1,2-DITFB molecules in the cocrystal dictates the characteristics of the emission. rsc.org For the pyrene/1,2-DITFB cocrystal, the phosphorescence decay rate is significantly different from that of the cocrystal formed with the 1,4-isomer, demonstrating that the specific geometry of the halogen bond donor can be used to modulate and fine-tune the photophysical properties of the resulting material. rsc.org

| Property | Value | Reference |

|---|---|---|

| Emission Type | Strong Phosphorescence at Room Temperature | rsc.orgrsc.org |

| Excitation Maximum (S₀→S₁) | 378 nm | rsc.org |

| 0-0 Transition (T₁→S₀) | 595 nm | rsc.org |

| Phosphorescence Decay Rate | 0.22 × 10³ s⁻¹ | rsc.org |

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| C–I···π (Halogen Bond) | Interaction between the iodine atom of 1,2-DITFB and the π-electron cloud of pyrene. | Primary driving force for cocrystal assembly; facilitates heavy-atom effect. | rsc.orgrsc.org |

| π–π Stacking | Stacking between the aromatic rings of adjacent pyrene molecules. | Contributes to crystal packing and stability. | rsc.orgrsc.org |

| C–H···F Hydrogen Bonds | Weak interactions between hydrogen atoms on pyrene and fluorine atoms on 1,2-DITFB. | Further stabilizes the supramolecular architecture. | rsc.orgrsc.org |

Cocrystals with Polycyclic Aromatic Hydrocarbons (e.g., Pyrene)

Heavy Atom Effect in Phosphorescence Enhancement

The presence of heavy atoms like iodine in a molecular structure can significantly influence the photophysical properties of a material, a phenomenon known as the heavy atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) and promotes the spin-forbidden radiative decay from the T₁ state to the singlet ground state (S₀), i.e., phosphorescence.

In the context of this compound, its incorporation into cocrystals with various organic molecules has been shown to be an effective strategy for inducing or enhancing phosphorescence. A notable example is the formation of cocrystals with three-ring angular diazaphenanthrenes, such as 1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline (B135089). oup.com These cocrystals are primarily assembled through C-I···N halogen bonds. oup.com

Upon formation of these cocrystals, the materials exhibit distinct phosphorescence, with colors ranging from yellow and orange to pink and red. oup.com A comparative study with cocrystals formed using 1,4-diiodotetrafluorobenzene revealed that those containing the 1,2-isomer have shorter phosphorescent lifetimes. oup.com This observation underscores that the C-I···N halogen bond makes the heavy atom effect more direct and efficient, significantly influencing the energy level of the lowest lying triplet states and the population of electrons in the triplet state of the diazaphenanthrenes. oup.com The positioning of the nitrogen atoms in the diazaphenanthrene molecules also plays a role in modulating the luminescent behaviors. oup.com

Another example is the cocrystal formed between this compound and pyrene. These cocrystals exhibit strong phosphorescence at room temperature, with a decay rate of 0.22 × 10³ s⁻¹. st-andrews.ac.uk The this compound molecules in this structure act both as an isolating agent to prevent pyrene aggregation and as a heavy atom effect agent to induce phosphorescence. st-andrews.ac.uk

Table 1: Phosphorescence Data for Cocrystals of Diiodotetrafluorobenzenes with Diazaphenanthrenes oup.com

| Diazaphenanthrene | Diiodotetrafluorobenzene Isomer | Phosphorescence Color |

| 1,7-phenanthroline | This compound | Yellow |

| 4,7-phenanthroline | This compound | Orange |

| 1,10-phenanthroline | This compound | Pink-Red |

| 1,7-phenanthroline | 1,4-diiodotetrafluorobenzene | Yellow |

| 4,7-phenanthroline | 1,4-diiodotetrafluorobenzene | Orange |

| 1,10-phenanthroline | 1,4-diiodotetrafluorobenzene | Red |

Supramolecular Double Helices Driven by Bifurcated Iodine Bonds

The unique geometry of this compound allows for the formation of bifurcated halogen bonds, where a single Lewis basic site interacts with both iodine atoms simultaneously. This type of interaction has been shown to be a powerful tool in directing the assembly of intricate supramolecular structures, including double helices.

A compelling example is the cocrystal formed between this compound and 2,2′-bi(1,8-naphthyridine). acs.orgnih.gov In this structure, unique enantiomeric pairs of double helices are observed. The formation of these supramolecular double helices is driven by strong, bifurcated C-I···(N,N) iodine bonds. acs.org These interactions force the herringbone packing arrangement of the 2,2′-bi(1,8-naphthyridine) molecules into a face-to-face π···π stacking pattern. acs.org

Computational studies using dispersion-corrected density functional theory have quantified the interaction energies within this helical structure. The interaction energy of the π···π stacking between two 2,2′-bi(1,8-naphthyridine) molecules is -16.47 kcal/mol. acs.org There are two distinct bifurcated iodine bonds in the cocrystal, with interaction energies of -10.09 and -10.67 kcal/mol, respectively. acs.org These strong bifurcated iodine bonds are significantly more powerful than the corresponding bifurcated bromine or chlorine bonds, which explains why cocrystals with 1,2-dibromo- or 1,2-dichlorotetrafluorobenzene were not obtained under the same experimental conditions. acs.org

The assembly process involves the formation of a 2D structure through the interplay of bifurcated iodine bonds between this compound and 2,2′-bi(1,8-naphthyridine), as well as π···π stacking interactions between the molecules of each component. acs.org These 2D layers are then interconnected by weak C-H···F hydrogen bonds to form the final 3D crystal structure. acs.org

Table 2: Calculated Interaction Energies in the Cocrystal of this compound and 2,2′-bi(1,8-naphthyridine) acs.org

| Interaction Type | Molecules Involved | Interaction Energy (kcal/mol) |

| Bifurcated Iodine Bond 1 | C₆F₄I₂ and C₁₆H₁₀N₄ | -10.09 |

| Bifurcated Iodine Bond 2 | C₆F₄I₂ and C₁₆H₁₀N₄ | -10.67 |

| π···π Stacking | Two C₁₆H₁₀N₄ molecules | -16.47 |

| π···π Stacking 1 | Two C₆F₄I₂ molecules | -7.16 |

| π···π Stacking 2 | Two C₆F₄I₂ molecules | -7.37 |

Development of 1D Chains and 2D Networks

The ability of this compound to form directional halogen bonds makes it an excellent component for constructing one-dimensional (1D) chains and two-dimensional (2D) networks. By selecting appropriate halogen bond acceptors, the dimensionality and topology of the resulting supramolecular assemblies can be controlled.

Research has shown that the cocrystallization of this compound with trans-1,2-bis(n-pyridyl)ethylene (n,n'-bpe, where n=n'=2, 3, or 4) leads to the formation of cocrystals sustained by N···I halogen bonds, which organize into 1D and 2D assemblies. rsc.orgmdpi.com For instance, with 2,2'-bpe, the components form a discrete aggregate that packs into a photostable 1D assembly. rsc.org In the case of the cocrystal with 4,4'-bpe, the N···I interactions lead to the formation of 1D chains, which then further assemble into sheets. mdpi.com

Influence of Solvent and Crystallization Conditions on Polymorphism

The final solid-state structure of a molecular crystal, including the possibility of forming different polymorphs (different crystal structures of the same compound), can be highly dependent on the crystallization conditions, particularly the choice of solvent. While specific studies on the polymorphism of this compound cocrystals are not extensively detailed in the provided search results, the principles of crystal engineering suggest that solvent can play a crucial role.

In a broader context of halogen-bonded frameworks, it has been demonstrated that changing the crystallization solvent can selectively lead to the formation of either 2D or 3D networks from the same building blocks, for example, a tetrapyridine derivative and 1,4-diiodotetrafluorobenzene. This highlights the solvent's role in directing the self-assembly process.

More directly related to the 1,2-isomer, a study on the cocrystallization of this compound with various thiocarbonyl acceptors showed that the resulting complex structures and their stoichiometry (e.g., 1:1, 2:1, or 1:2 donor-acceptor ratios) were influenced by the initial ratios of the components in solution and the crystallization solvent used. acs.orgsigmaaldrich.com For instance, with imidazolidine-2-thione, a 2:1 (donor/acceptor) complex was crystallized from a 1:1 solution, while a 1:2 complex was also obtained, showcasing the impact of crystallization dynamics. acs.orgsigmaaldrich.com This indicates that solvent and concentration conditions can indeed influence the final supramolecular architecture of systems involving this compound.

Advanced Materials Development Utilizing this compound

The unique electronic and structural properties of this compound, particularly its capacity for forming strong and directional halogen bonds and its inherent heavy-atom character, make it a valuable component in the development of advanced materials with tailored optical and electronic functionalities.

Applications in Photoelectric Materials Research

While much of the research in photoelectric materials has focused on the 1,4-isomer of diiodotetrafluorobenzene due to its linear geometry which is conducive to forming extended, ordered structures, the principles of molecular design suggest that this compound also holds potential in this area. scientificlabs.ie The ability to form robust supramolecular assemblies through halogen bonding is a key strategy in the construction of organic materials for applications such as optical waveguides and organic field-effect transistors (OFETs).

The formation of highly ordered crystalline structures is crucial for efficient charge transport in organic semiconductors. The directional nature of the halogen bonds involving this compound can be exploited to control the packing of π-conjugated systems, which is a critical factor for optimizing charge carrier mobility. Although direct applications of this compound in OFETs are not detailed in the provided search results, its role in crystal engineering points towards its potential in creating well-defined charge transport pathways in organic electronic devices.

Luminescent Organic Materials (e.g., Enhanced Quantum Yields)

The heavy-atom effect of the iodine atoms in this compound is a key feature that can be harnessed to develop novel luminescent organic materials, particularly those exhibiting phosphorescence. By co-crystallizing this compound with fluorescent or non-phosphorescent organic molecules, it is possible to induce or significantly enhance phosphorescence, effectively increasing the phosphorescence quantum yield.

A clear demonstration of this is the cocrystal of this compound with pyrene. st-andrews.ac.uk While pyrene itself is a well-known fluorescent molecule, it does not typically exhibit phosphorescence at room temperature in the solid state. However, upon forming a cocrystal with this compound, the resulting material displays strong room-temperature phosphorescence. st-andrews.ac.uk This is a direct consequence of the external heavy atom effect provided by the iodine atoms, which facilitates the population of the triplet state of pyrene and enhances the rate of phosphorescent decay. This effective generation of phosphorescence from a traditionally fluorescent molecule signifies a substantial enhancement of the phosphorescence quantum yield.

Organic Electronics

The strategic use of this compound in supramolecular chemistry and crystal engineering provides a powerful pathway to novel materials for organic electronics. By forming co-crystals with various organic molecules, it acts as a versatile building block to create assemblies with tailored optoelectronic properties. Its primary role is to direct the formation of specific solid-state architectures through strong, directional halogen bonds, which in turn dictates the electronic behavior of the resulting material.

Halogen bonding is a significant driving force for supramolecular self-assembly. nih.gov The electron-withdrawing tetrafluorinated benzene (B151609) ring in this compound enhances the electrophilic character of the adjacent iodine atoms, making them potent halogen bond donors. This allows for the precise assembly of co-crystals with functional molecules, such as π-conjugated systems, that act as halogen bond acceptors. nih.gov The resulting supramolecular structures can be used in various organic electronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

A key application of this compound in this field is the development of purely organic phosphorescent materials. researchgate.net Typically, phosphorescence in organic molecules is weak at room temperature. However, by co-crystallizing a fluorescent molecule with this compound, the heavy iodine atoms are brought into close proximity with the fluorophore. This "heavy atom effect" enhances spin-orbit coupling, which facilitates the otherwise forbidden intersystem crossing from the singlet excited state to the triplet state, and promotes radiative decay from the triplet state, resulting in phosphorescence. This strategy is a metal-free approach to developing phosphors for OLEDs. rsc.org

Detailed research has demonstrated the efficacy of this approach. In a comparative study, co-crystals were formed between diazaphenanthrenes (such as 1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline) and both this compound (1,2-DITFB) and its 1,4-isomer. researchgate.net The study revealed that all resulting co-crystals exhibited phosphorescence, with colors ranging from yellow and orange to pink and red. A notable finding was that the phosphorescent lifetimes of co-crystals constructed with 1,2-DITFB were shorter than those containing 1,4-DITFB, directly illustrating how the specific isomer used for crystal engineering can fine-tune the photophysical properties of the final material. researchgate.net

The geometry of the halogen bond donor is crucial in dictating the final supramolecular architecture, which is a cornerstone of crystal engineering. Studies on co-crystals formed between diiodotetrafluorobenzenes and various thiocarbonyl compounds have shown that the positional isomerism of the iodine atoms directs the assembly process differently. acs.org While the linear 1,4-DITFB isomer tends to form straight, linear chains, the angular geometry of 1,2-DITFB promotes the formation of "zigzag-type" chains in the crystal structure. acs.org This control over the solid-state packing is critical, as the arrangement and intermolecular distance of molecules govern the electronic coupling and, consequently, the charge transport properties essential for devices like OFETs.

Furthermore, the formation of halogen-bonded charge-transfer co-crystals can enhance material conductivity. rsc.org By constraining molecular vibration and rotation, the rigid framework of the co-crystal reduces non-radiative decay pathways and can improve fluorescence quantum yields. rsc.org This principle highlights the potential for 1,2-DITFB to be used in creating not only luminescent materials but also organic semiconductors where efficient charge transport is required. The ordered zigzag chains formed by 1,2-DITFB could serve as effective pathways for charge carriers.

The table below summarizes key research findings on the use of diiodotetrafluorobenzenes in forming co-crystals for organic electronics, highlighting the distinct structural and photophysical outcomes.

| Diiodotetrafluorobenzene Isomer | Co-former (Halogen Bond Acceptor) | Resulting Supramolecular Structure | Observed Optoelectronic Property | Potential Application | Reference |

|---|---|---|---|---|---|

| This compound | Diazaphenanthrenes (e.g., 1,10-phenanthroline) | C-I···N halogen-bonded co-crystal | Phosphorescence (shorter lifetime vs. 1,4-DITFB) | OLED Emitters | researchgate.net |

| This compound | Thiocarbonyl Compounds | Zigzag-type chains via C-I···S halogen bonds | Controlled molecular assembly | Organic Semiconductors | acs.org |

| 1,4-Diiodotetrafluorobenzene | Diazaphenanthrenes (e.g., 1,10-phenanthroline) | C-I···N halogen-bonded co-crystal | Phosphorescence (longer lifetime vs. 1,2-DITFB) | OLED Emitters | researchgate.net |

| 1,4-Diiodotetrafluorobenzene | Thiocarbonyl Compounds | Linear chains via C-I···S halogen bonds | Controlled molecular assembly | Organic Semiconductors | acs.org |

| 1,4-Diiodotetrafluorobenzene | Bent 3-ring-N-heterocyclic hydrocarbons | C-I···N and C-I···π halogen-bonded co-crystal | Green, orange-yellow, and orange phosphorescence | Phosphorescent Materials | rsc.org |

Reactivity and Advanced Organic Transformations of 1,2 Diiodotetrafluorobenzene

Nucleophilic Substitution and Organometallic Synthesis

1,2-Diiodotetrafluorobenzene is a versatile reagent in organic synthesis, known for its reactivity in nucleophilic substitution and as a precursor in the formation of various organometallic complexes. The presence of two iodine atoms on the tetrafluorinated benzene (B151609) ring makes it susceptible to reactions with strong nucleophiles and facilitates the synthesis of complex metallic structures.

The treatment of this compound with alkyllithium reagents, such as methyllithium (B1224462), is a significant reaction in organofluorine chemistry. When this compound is reacted with methyllithium at low temperatures, specifically -78°C, it undergoes a lithium-halogen exchange to afford dilithiotetrafluorobenzene. This reaction demonstrates the high reactivity of the carbon-iodine bonds towards strong nucleophiles like methyllithium, resulting in the formation of a dilithiated intermediate that can be used in further synthetic applications.

Theoretical studies on similar lithium-halogen exchange reactions involving dihaloalkenes and methyllithium suggest that these reactions can proceed with stereoselectivity, where the sterically more constrained halogen atom is preferentially exchanged. nih.govresearchgate.net The reaction with a methyllithium dimer often results in lower activation energies. nih.govresearchgate.net

Table 1: Reaction of this compound with Methyllithium

| Reactant | Reagent | Temperature | Product |

| This compound | Methyllithium | -78°C | Dilithiotetrafluorobenzene |

This compound serves as a precursor for creating intricate organometallic structures, including anionic gold complexes. These complexes are of interest due to their potential applications in catalysis and materials science.

The synthesis of gold(I) complexes can be achieved through various methods, often involving the reaction of a gold(I) precursor with a suitable ligand. For instance, gold(I) thiosemicarbazone complexes have been synthesized by reacting [Au(SMe2)]Cl with a thiosemicarbazone ligand. rsc.org Another common route is the transmetalation from silver(I) N-heterocyclic carbene (NHC) complexes to gold(I) complexes by reacting with (SMe2)AuCl. researchgate.net These synthetic strategies highlight the versatility of gold(I) chemistry in creating complexes with diverse ligand frameworks. While direct synthesis from this compound is not explicitly detailed in the provided context, the formation of organolithium intermediates from it provides a pathway to such gold complexes through subsequent reactions.

The construction of polymetallic chains involving gold is a subject of significant research. An example is the formation of the first extended unsupported gold-thallium linear chain in the complex [Tl(OPPh3)2][Au(C6F5)2]. researchgate.net This demonstrates the capability of gold complexes to form extended structures with other metals. Although not directly starting from this compound, the synthesis of such heterometallic chains often relies on precursor gold complexes which can be derived from aryl halides. The principles governing the formation of these Au-Tl chains could be applied to derivatives of this compound to create novel polymetallic architectures.

Formation of Anionic Homo- and Heterometallic Gold Complexes

Role of this compound in Catalysis Research

This compound plays a significant role in catalysis research, primarily through its function as a potent halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where an electron-deficient halogen atom acts as a Lewis acid. In this compound, the electron-withdrawing nature of the tetrafluorinated benzene ring makes the iodine atoms highly electrophilic, enhancing their ability to form strong halogen bonds.

This property is increasingly exploited in the field of organocatalysis, where halogen bonding can be used to activate substrates, stabilize transition states, and direct stereoselectivity in a manner analogous to hydrogen bonding. The defined, linear nature of the C-I···Lewis base interaction makes this compound a valuable building block in crystal engineering and the design of supramolecular assemblies. nih.gov These organized structures can create specific catalytic environments.

Research has detailed the formation of co-crystals and complexes between this compound and various Lewis bases, such as thiocarbonyl compounds. acs.orgresearchgate.net In these structures, the iodine atoms form strong C-I···S halogen bonds, demonstrating the compound's utility in assembling molecules into predictable architectures. acs.orgresearchgate.net For instance, it forms zigzag-type chain complexes with certain thiocarbonyls. acs.org While not a direct catalytic application itself, this ability to control molecular assembly is fundamental to developing solid-state catalysts and materials where reactant positioning is crucial. The principles of halogen bonding demonstrated with this compound are central to the emerging field of halogen-bond-based organocatalysis, which has shown success in reactions like the Mukaiyama aldol (B89426) reaction. nih.gov Furthermore, iodoarenes are widely used as precursors for generating hypervalent iodine reagents, which are themselves powerful catalysts for a range of oxidative transformations. cardiff.ac.uk

Spectroscopic and Structural Characterization Techniques in 1,2 Diiodotetrafluorobenzene Research

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the unambiguous determination of solid-state structures, offering direct evidence of atomic positions and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for verifying the formation and characterizing the geometry of halogen bonds. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the electron density can be constructed, revealing exact interatomic distances and angles.

In the context of 1,2-diiodotetrafluorobenzene (1,2-DITFB), SC-XRD has been instrumental in studying its halogen bonding (XB) capabilities, particularly with thiocarbonyl acceptors. acs.orgresearchgate.net Research has shown that 1,2-DITFB forms C-I···S halogen-bonded complexes with various donor-to-acceptor ratios, including 1:1, 2:1, and 1:2. acs.orgresearchgate.netacs.orgresearchgate.net The verification of these halogen bonds is based on two key geometric parameters obtained from the diffraction data:

Bond Distance: The measured distance between the iodine atom of 1,2-DITFB and the sulfur atom of the acceptor is consistently found to be shorter than the sum of their van der Waals radii (3.83 Å). acs.orgresearchgate.net

Bond Angle: The C-I···S angle is typically close to linear (approaching 180°), which is a characteristic feature of strong, directional halogen bonds. acs.orgresearchgate.net

For instance, in a complex with imidazolidine-2-thione, two unique C-I···S halogen bonds were observed with distances of 3.298 Å and 3.483 Å, and C-I···S angles of 172.6° and 168.1°, respectively. researchgate.net These parameters provide unequivocal proof of the halogen bond interaction.

| Halogen Bond Acceptor | Donor:Acceptor Ratio | I···S Distance (Å) | C-I···S Angle (°) |

|---|---|---|---|

| Imidazolidine-2-thione | 2:1 | 3.298 | 172.6 |

| Imidazolidine-2-thione | 2:1 | 3.483 | 168.1 |

| Imidazolidine-2-thione | 1:2 | 3.328 | 174.1 |

| 4-Methyl-1,2,4-triazole-3-thione | 1:1 | 3.310 | 175.7 |

Beyond verifying individual bonds, X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice, a field known as crystal engineering. The specific geometry of 1,2-DITFB, with two adjacent iodine atoms, predisposes its complexes to form distinct supramolecular architectures.

Unlike its isomer 1,4-diiodotetrafluorobenzene (B1199613) which tends to form linear chains, complexes involving 1,2-DITFB frequently assemble into "zigzag" type chains. acs.org This structural motif arises from the ortho positioning of the iodine atoms. acs.org The solid-state packing of these complexes is significantly influenced by the nature and size of the halogen bond acceptor molecule. acs.orgresearchgate.netacs.org

In more complex systems, this compound can participate in the formation of intricate, higher-order structures. For example, when co-crystallized with 2,2′-bi(1,8-naphthyridine), it forms unique enantiomeric pairs of supramolecular double helices. mdpi.com The formation of these elegant architectures is driven by a combination of strong, bifurcated C-I···(N,N) halogen bonds and stabilizing π···π stacking interactions between the aromatic rings of the acceptor molecules. mdpi.com The interaction energies of these bifurcated iodine bonds have been calculated to be as strong as -10.67 kcal/mol, highlighting their critical role in directing the self-assembly process. mdpi.com

While single-crystal XRD provides detailed information about a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. libretexts.org Instead of a single crystal, a finely powdered sample containing millions of tiny, randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. libretexts.org

In the context of this compound research, PXRD is a valuable tool for:

Phase Identification: Confirming that the bulk synthesized material corresponds to the structure determined by single-crystal analysis.

Purity Assessment: Verifying the homogeneity of a sample by detecting the presence of unreacted starting materials or unintended polymorphic forms, which would appear as extra peaks in the diffraction pattern. libretexts.org

Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the unit cell dimensions of the crystal lattice, as described by Bragg's Law (nλ = 2dsinθ). youtube.com PXRD data can be used to accurately determine these lattice parameters for the bulk material, and results are often in good agreement with single-crystal data. youtube.comresearchgate.net

The technique is crucial for ensuring that the properties measured for a given material are representative of the entire batch and not just a single, selected crystal. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to changes in bond strength and molecular environment, making them powerful tools for studying the formation of intermolecular interactions like halogen bonds. utdallas.edu

Both IR and Raman spectroscopy are used to characterize the crystalline complexes of this compound. The spectra of the individual components (the diiodobenzene donor and the acceptor) are compared with the spectrum of the resulting co-crystal. The appearance of new bands or shifts in existing bands provides evidence of the new chemical environment and the interactions within the crystal.

An IR spectrum of pure this compound shows characteristic absorption bands corresponding to the vibrations of its chemical bonds. nist.gov For its co-crystals, key vibrational modes that are often analyzed include C-F, C-I, and vibrations associated with the functional groups of the acceptor molecule. sunway.edu.my For example, in co-crystals with pyridine-based compounds, the C=N and aromatic C-C stretching modes are monitored. sunway.edu.my

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Compound Type |

|---|---|---|---|

| ν(C-F) | FTIR | 930 - 950 | Diiodotetrafluorobenzene Co-crystals sunway.edu.my |

| ν(C-I) | FTIR | 750 - 760 | Diiodotetrafluorobenzene Co-crystals sunway.edu.my |

| ν(C-I) | Raman | 150 - 160 | 1,4-diiodotetrafluorobenzene researchgate.net |

A key application of vibrational spectroscopy in this field is the detection of halogen bond formation through characteristic shifts in vibrational frequencies. The formation of a C-I···D (where D is the halogen bond acceptor) interaction involves the donation of electron density from the acceptor (a Lewis base) into the σ* antibonding orbital of the C-I bond. researchgate.net This transfer of electron density weakens the covalent C-I bond.